molecular formula C10H15NO2 B195785 3-Azaspiro[5.5]undecane-2,4-dione CAS No. 1130-32-1

3-Azaspiro[5.5]undecane-2,4-dione

Cat. No. B195785
CAS RN: 1130-32-1
M. Wt: 181.23 g/mol
InChI Key: FNIPRNMPSXNBDI-UHFFFAOYSA-N
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Patent
US06846950B2

Procedure details

Reaction of a mixture of acetic anhydride/ammonium acetate with 1,1-cyclohexane diacetic acid at 160° C.-170° C., followed by precipitation of the product by gradual cooling and treatment with water/secondary butyl alcohol, and subsequent filtration to yield 3,3-pentamethylene glutarimide;
Name
acetic anhydride ammonium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.C([O-])(=O)C.[NH4+:12].[C:13]1([CH2:23][C:24]([OH:26])=O)([CH2:19][C:20](O)=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[CH2:16]1[CH2:17][CH2:18][C:13]2([CH2:23][C:24](=[O:26])[NH:12][C:20](=[O:21])[CH2:19]2)[CH2:14][CH2:15]1 |f:0.1.2|

Inputs

Step One
Name
acetic anhydride ammonium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O.C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by precipitation of the product
TEMPERATURE
Type
TEMPERATURE
Details
by gradual cooling
FILTRATION
Type
FILTRATION
Details
treatment with water/secondary butyl alcohol, and subsequent filtration

Outcomes

Product
Name
Type
product
Smiles
C1CCC2(CC1)CC(=O)NC(=O)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.